(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Crystal Structure and Conformation
The crystalline structure of derivatives similar to (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine has been studied to understand their conformational preferences in different solvents. For instance, the crystalline structure of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexamide differs from its preferred conformation in the solvent used for crystallization, highlighting the impact of inter- and intra-molecular CH-π interaction in crystal packing and providing insights into the conversion reagent's absolute configuration determination capabilities by 1H-NMR (Akasaka et al., 2005).
Chiral Derivatizing Agent
Fluoro-containing compounds, such as 2-fluoro-2-phenyl-1-aminoethane, have been synthesized and used as chiral derivatizing agents. These agents are crucial for determining the absolute configuration of enantiomers, particularly useful in asymmetric synthesis and chiral analysis. The specific rotation of these compounds in solvents like methanol has been documented, facilitating their application in distinguishing amides prepared with different chiral acids by fluorine NMR (Hamman, 1989).
Fluorescence Tagging for Amino Acids Separation
Derivatives based on this compound framework have been designed as fluorescence tagging chiral derivatizing agents for the separation of amino acids and chiral amines. This application demonstrates the ability to generate highly fluorescent diastereomeric thioureas, separated on non-chiral RP-HPLC systems, indicating their potential in biochemical analysis and chiral separation technologies (Kleidernigg & Lindner, 1998).
Asymmetric Synthesis and Catalysis
The compound and its derivatives serve as important intermediates in the asymmetric synthesis of complex molecules. For example, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and applied as asymmetric ligands and organocatalysts in various synthetic reactions, illustrating the versatility of such structures in organic synthesis and their potential to catalyze the formation of chiral molecules (Tsygankov et al., 2016).
Optical and Electronic Applications
Fluorinated chiral secondary amines, including those related to this compound, have been explored as catalysts for the asymmetric epoxidation of olefins. This illustrates the utility of such compounds in developing materials with specific optical and electronic properties, potentially useful in the design of new materials for electronic applications (Ho et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13,15H,2-11H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIGYSTEPWVRQ-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CCCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN[C@@H]1CCCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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